molecular formula C3H9NO B7769267 TRIMETHYLAMINE N-OXIDE CAS No. 85408-49-7

TRIMETHYLAMINE N-OXIDE

Cat. No.: B7769267
CAS No.: 85408-49-7
M. Wt: 75.11 g/mol
InChI Key: UYPYRKYUKCHHIB-UHFFFAOYSA-N
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Description

TRIMETHYLAMINE N-OXIDE is an organic compound with the formula (CH₃)₃NO. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is found in the tissues of marine organisms, where it helps protect them from the effects of high pressure and salinity. This compound is known for its role in stabilizing proteins and preventing their denaturation under extreme conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: TRIMETHYLAMINE N-OXIDE can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is as follows: [ \text{H}_2\text{O}_2 + (\text{CH}_3)_3\text{N} \rightarrow \text{H}_2\text{O} + (\text{CH}_3)_3\text{NO} ] The reaction typically occurs in an aqueous solution and can be facilitated by the presence of stabilizing agents and initiators to control the reaction conditions and improve yield .

Industrial Production Methods: In industrial settings, the production of trimethylamine oxide involves the oxidation of trimethylamine using hydrogen peroxide. The process includes steps such as concentration, crystallization, and dehydration to obtain the final product. The use of stabilizing agents and initiators helps in reducing raw material loss and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: TRIMETHYLAMINE N-OXIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other nitrogen-containing compounds.

    Reduction: It can be reduced back to trimethylamine.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

TRIMETHYLAMINE N-OXIDE has a wide range of applications in scientific research:

Mechanism of Action

TRIMETHYLAMINE N-OXIDE exerts its effects by stabilizing proteins and preventing their denaturation. It interacts with the hydrophobic residues of proteins, counteracting the destabilizing effects of urea and other denaturants. This stabilization is crucial for marine organisms living in high-pressure environments. Additionally, trimethylamine oxide is involved in the oxidation of trimethylamine to trimethylamine oxide via the enzyme flavin-containing monooxygenase 3 in the liver .

Comparison with Similar Compounds

    Trimethylamine: A precursor to trimethylamine oxide, involved in similar metabolic pathways.

    Choline: A dietary precursor that is metabolized to trimethylamine.

    Betaine: Another dietary precursor involved in the same metabolic pathway.

    Carnitines: Metabolized to trimethylamine and subsequently to trimethylamine oxide.

Uniqueness: TRIMETHYLAMINE N-OXIDE is unique in its ability to stabilize proteins under extreme conditions, a property not shared by its precursors. Its role in marine biology and its potential implications in human health make it a compound of significant interest .

Properties

IUPAC Name

N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYRKYUKCHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8049678
Record name N,N-Dimethyl-methanamine-N-oxide
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Molecular Weight

75.11 g/mol
Source PubChem
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Physical Description

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless
Record name Trimethylamine-N-oxide
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Record name Trimethylamine N-oxide
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Record name Trimethylamine oxide
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Solubility

454 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Trimethylamine N-oxide
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CAS No.

1184-78-7
Record name Trimethylamine oxide
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Record name Trimethyloxamine
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Record name Methanamine, N,N-dimethyl-, N-oxide
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Record name N,N-Dimethyl-methanamine-N-oxide
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Record name TRIMETHYLAMINE OXIDE
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Record name Trimethylamine N-oxide
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Melting Point

95 - 99 °C
Record name Trimethylamine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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